1-Ethyl-3-hydroxy-2-methylpyridin-4(1H)-one
Overview
Description
Synthesis Analysis
The synthesis of related pyridin-4(1H)-one derivatives often involves multi-component reactions, providing a green and efficient methodology. For example, derivatives have been synthesized via three-component reactions in ionic liquids, which allows for easy separation of products and the reuse of the ionic liquid, demonstrating an environmentally friendly approach to synthesizing such compounds (Shi et al., 2008).
Molecular Structure Analysis
The molecular and crystal structures of hydroxy derivatives of hydropyridine, closely related to 1-Ethyl-3-hydroxy-2-methylpyridin-4(1H)-one, have been studied. These analyses show that such compounds often exhibit considerable conformational flexibility and can form extensive networks of intramolecular and intermolecular hydrogen bonds, influencing their molecular packing in crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
The reactivity of pyridin-4(1H)-ones with various reagents demonstrates their versatility in forming complex structures. For instance, reactions with ethyl β-aminocrotonates and dialkyl malonates have yielded compounds with significant inhibitory effects on Mycobacterium tuberculosis, showcasing the chemical reactivity and potential biological applications of these compounds (Dannhardt et al., 1991).
Physical Properties Analysis
The physical properties, such as solubility and melting points, of related compounds have been explored, highlighting the influence of molecular structure on these properties. For example, the synthesis and characterization of certain 3-hydroxypyridin-4-one derivatives have revealed insights into their stability and solubility, which are critical for their potential applications (Liu et al., 1999).
Chemical Properties Analysis
Studies have focused on the chemical stability and reactivity of 3-hydroxypyridin-4-ones, including their ability to form complexes with metals, which is crucial for their application in fields such as medicinal chemistry and materials science. The structural features of these complexes have been analyzed, providing valuable insights into their chemical properties and potential uses (Xiao et al., 1992).
Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition : A derivative, 3-[(benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpyridin-2(1H)-one, has shown potential as a selective and effective HIV-1 reverse transcriptase inhibitor, suggesting its utility in clinical evaluation for HIV treatment (Hoffman et al., 1993).
Iron Chelation for Thalassemia Treatment : 1-Substituted derivatives have been identified as efficient oral iron chelators, potentially useful in treating -thalassaemia (Saghaie & Hider, 2009).
Retinoprotector : 2-Ethyl-3-hydroxy-6-methylpyridine nicotinate has shown promise in preventing retinal ischemia-reperfusion injuries and improving retinal microcirculation, indicating its potential as a retinoprotector (Peresypkina et al., 2020).
Fluorescent Probes for Analytical Chemistry : Derivatives like 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones have applications as fluorescent probes for analyzing specific compounds (Prior et al., 2014).
Metal Ion Complex Formation : Research indicates that 3-hydroxypyridine-2(1H)-thiones derivatives can form stable complexes with Fe(III) and Pb(II), showing improved selectivity for Pb(II) (Katoh et al., 2006).
Phytotoxic Activity : New pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one have shown selective phytotoxic activity, particularly against dicotyledonous species, and could lead to the development of more active phytotoxic products (Demuner et al., 2009).
Antibacterial Activity : Ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate, a related compound, has shown moderate antibacterial activity against Pseudomonas aeruginosa (Asghari et al., 2014).
Anti-Tuberculosis Activity : 4-Hydroxy-3-phenylpyridin-2 (1H)-ones have significant inhibitory effects on Mycobacterium tuberculosis (Dannhardt et al., 1991).
Chemical Synthesis : Various studies have developed novel methods for synthesizing derivatives, like the one-pot method for creating 3-[1-aryl(alkyl)-2-pyridin-2-yl-ethyl]-4-hydroxy-6-methyl-2H-pyran-2-ones, offering efficient, environmentally friendly approaches (Hoseinpour et al., 2020).
Glass Etching : 1-Ethyl-3-hydroxy-2-methylpyridin-4-one itself was found to be an air-stable organic substrate capable of etching glass at a significant rate in non-fluorinated acidic solution, highlighting a unique application (Evans et al., 1992).
properties
IUPAC Name |
1-ethyl-3-hydroxy-2-methylpyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-9-5-4-7(10)8(11)6(9)2/h4-5,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWFIBYPSAWVLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=O)C(=C1C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184698 | |
Record name | 1-Ethyl-2-methyl-3-hydroxypyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-hydroxy-2-methylpyridin-4(1H)-one | |
CAS RN |
30652-12-1 | |
Record name | 1-Ethyl-3-hydroxy-2-methyl-4-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30652-12-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-2-methyl-3-hydroxypyridin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030652121 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethyl-2-methyl-3-hydroxypyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60184698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Ethyl-3-hydroxy-2-methylpyridin-4(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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